1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked to an azetidine ring via a sulfonyl group. The azetidine is substituted with a 4-fluoro-2-methylphenyl group, introducing both electron-withdrawing (fluoro) and lipophilic (methyl) properties. Piperidine carboxamides are widely explored in medicinal chemistry due to their conformational flexibility and hydrogen-bonding capacity, which enhance target interactions .
Properties
IUPAC Name |
1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3S/c1-11-8-13(17)2-3-15(11)24(22,23)20-9-14(10-20)19-6-4-12(5-7-19)16(18)21/h2-3,8,12,14H,4-7,9-10H2,1H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHKSZNXQFUVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction, typically using a sulfonyl chloride reagent in the presence of a base.
Attachment of the Fluorinated Phenyl Ring: The fluorinated phenyl ring is attached through a nucleophilic aromatic substitution reaction, where a fluorinated phenyl halide reacts with a nucleophile.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Final Coupling Step: The final step involves coupling the azetidine and piperidine moieties through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reaction conditions typically involve acidic or basic media and controlled temperatures.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Reaction conditions typically involve inert atmospheres and controlled temperatures.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and thiols, as well as electrophiles such as alkyl halides and acyl chlorides. Reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl, acyl, or aryl groups.
Scientific Research Applications
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate enzyme interactions, receptor binding, and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific binding interactions. The molecular pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The sulfonyl group and its substituents are critical differentiators among analogs. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogs
*Calculated based on molecular formula C₁₆H₂₁FN₃O₃S.
Pharmacological Implications
- Electron-Withdrawing vs. Lipophilic Groups : The target compound’s 4-fluoro-2-methylphenyl group balances electronegativity (enhancing binding via dipole interactions) and moderate lipophilicity (aiding membrane permeability). In contrast, the 5-ethylthiophen-2-yl group () introduces sulfur, which may affect metabolic stability or cytochrome P450 interactions .
- Amide Functionality: The carboxamide in the target compound and the acetamidophenyl group in ’s analog both enable hydrogen bonding.
- Antiviral Potential: Compounds in with fluorobenzyl and naphthalene moieties were reported as SARS-CoV-2 inhibitors.
Pharmacokinetic Hypotheses
- Fluorine’s Role: The fluorine atom in the target compound may improve metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated analogs.
- Methyl vs.
Biological Activity
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article presents an overview of its biological activity, including antineoplastic properties, receptor interactions, and synthetic methodologies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 310.35 g/mol. Its structure features an azetidine ring, a piperidine moiety, and a sulfonyl group attached to a fluorinated phenyl ring, which contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅FN₄O₂S |
| Molecular Weight | 310.35 g/mol |
| CAS Number | 2309733-70-6 |
Antineoplastic Activity
Recent studies indicate that this compound exhibits antineoplastic activity , making it a candidate for cancer treatment. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
In vitro studies have reported IC₅₀ values indicating effective growth inhibition:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 9.46 |
| A549 | 11.73 |
These values suggest that the compound is more potent than traditional chemotherapeutics like 5-Fluorouracil (5-FU), which has IC₅₀ values of 17.02 µM in similar assays .
Receptor Interactions
The compound has been investigated for its interaction with various receptors, particularly the N-methyl-D-aspartate receptor (NMDAR). It acts as a radiolabeled antagonist for imaging studies using Positron Emission Tomography (PET), targeting the GluN2B subunit . This interaction highlights its potential applications in neurological disorders where NMDAR activity is implicated.
Synthetic Methodology
The synthesis of 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves several key steps:
- Formation of the Azetidine Ring : Cyclization reactions involving appropriate amines and halides under basic conditions.
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base.
- Piperidine Attachment : Formation of the piperidine moiety through nucleophilic substitution reactions.
- Final Carboxamide Formation : Coupling reactions to introduce the carboxamide functional group.
These synthetic routes are crucial for optimizing yield and purity, employing techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for characterization .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a significant increase in caspase 9 levels, indicating enhanced apoptotic activity compared to controls .
- Lung Cancer Model : In A549 cells, the compound demonstrated potent inhibition of cell migration and invasion, suggesting its potential as an anti-metastatic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide, and what critical reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the azetidine ring followed by coupling with piperidine-4-carboxamide. Key steps include nucleophilic substitution and amide bond formation. Solvent selection (e.g., DMF or methanol) and temperature control (60–80°C) are critical for intermediate stability. Catalysts like triethylamine may facilitate sulfonylation, while TLC monitoring ensures reaction progress .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are essential for structural elucidation. Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) or UPLC-MS. For crystallinity analysis, X-ray diffraction is recommended if single crystals are obtainable .
Q. How can researchers design preliminary bioactivity assays to evaluate this compound’s pharmacological potential?
- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes associated with the compound’s structural class (e.g., sulfonamide targets like carbonic anhydrase). Use fluorescence polarization or SPR (surface plasmon resonance) for binding affinity studies. Dose-response curves (IC₅₀/EC₅₀) in cell-based assays (e.g., cytotoxicity or apoptosis) provide initial efficacy data .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under conflicting yield-purity constraints?
- Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., solvent polarity, catalyst loading, reaction time). Use central composite design (CCD) to identify Pareto-optimal conditions. Statistical tools like ANOVA resolve contradictions between yield and purity, prioritizing factors with the highest F-values .
Q. What strategies are employed to establish structure-activity relationships (SAR) for the sulfonyl-azetidine-piperidine scaffold?
- Methodological Answer : Synthesize analogs with modifications to the fluorophenyl, azetidine sulfonyl, or piperidine carboxamide groups. Compare bioactivity data across analogs using multivariate regression. Molecular docking (e.g., AutoDock Vina) identifies key binding interactions, such as hydrogen bonding with the sulfonyl group or hydrophobic contacts with the piperidine ring .
Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved for this compound?
- Methodological Answer : Investigate metabolic stability via liver microsome assays (e.g., CYP450 metabolism). Use LC-MS/MS to identify active metabolites. Pharmacokinetic profiling (Cmax, AUC) in rodent models clarifies bioavailability issues. If in vitro activity does not translate in vivo, consider prodrug strategies or formulation improvements .
Q. What computational approaches predict off-target interactions or toxicity risks early in development?
- Methodological Answer : Employ molecular dynamics (MD) simulations to assess binding promiscuity across proteome-wide databases (e.g., ChEMBL). Toxicity prediction tools like ProTox-II or ADMETLab evaluate hepatotoxicity and cardiotoxicity risks. Machine learning models trained on structural descriptors prioritize compounds with favorable safety profiles .
Q. What methodologies assess the compound’s stability under physiological conditions, and how are degradation pathways characterized?
- Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, and thermal stress. UPLC-MS identifies degradation products (e.g., hydrolysis of the sulfonamide bond or piperidine ring oxidation). Accelerated stability testing (40°C/75% RH) over 4–6 weeks predicts shelf-life, guided by ICH Q1A guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
